molecular formula C13H10ClNO B1392256 5-(3-Chlorobenzoyl)-2-methylpyridine CAS No. 1187169-15-8

5-(3-Chlorobenzoyl)-2-methylpyridine

Cat. No. B1392256
M. Wt: 231.68 g/mol
InChI Key: AFAVTYYJYORUMA-UHFFFAOYSA-N
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Description

“3-Chlorobenzoyl chloride” is a laboratory chemical . It has a molecular formula of C7H4Cl2O .


Molecular Structure Analysis

The molecular structure of “3-Chlorobenzoyl chloride” is represented by the formula ClC6H4COCl .


Physical And Chemical Properties Analysis

“3-Chlorobenzoyl chloride” is a liquid that appears colorless and is odorless . It has a molecular weight of 175.01 .

Scientific Research Applications

Synthesis and Purification

  • 2-Chloro-5-trichloromethylpyridine, a related compound, is crucial in synthesizing medicines and pesticides. Methods like extraction, distillation, and chromatography are used for its purification, achieving over 99% purity, indicating potential purification methods for related compounds (Su Li, 2005).

Biological Activity and Applications

  • Compounds like 2-chloro-5-methylpyridine-3-carbaldehyde imines, which are structurally related to 5-(3-Chlorobenzoyl)-2-methylpyridine, have been reported as potential herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, and tubercular treatments. They also play a role in plant growth regulation, biology (vision and ATP synthesis), and as pesticides (B. Gangadasu et al., 2002).

Synthetic Organic Compounds

  • Pyridine Schiff bases, similar to 5-(3-Chlorobenzoyl)-2-methylpyridine, are valuable synthons for creating α-nornicotin derivatives and as pesticides. Their synthesis involves acid-catalyzed reactions, often carried out by refluxing carbonyl compounds and amines (B. Gangadasu et al., 2002).

Intermediate in Nicotine Insecticides

  • 3-Methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, is essential for synthesizing nicotine insecticides like imidacloprid and acetamiprid. Microreaction systems in its preparation offer higher yields and better control, indicating similar potential benefits in synthesizing related compounds (Fu-Ning Sang et al., 2020).

Photochemical Properties

  • The study of photochemical dimerization of compounds like 2-aminopyridine and 2-pyridones, which have structural similarities with 5-(3-Chlorobenzoyl)-2-methylpyridine, reveals their unique chemical and physical properties under ultraviolet irradiation, suggesting potential applications in photochemical processes (E. Taylor & R. O. Kan, 1963).

Antimicrobial Activity

  • Pyridine derivatives, like 2-chloro-5-methylpyridine-3-olefin, exhibit antimicrobial activity. Their E (trans) to Z (cis) isomerization upon irradiation suggests potential use in developing antimicrobial agents (B. Gangadasu et al., 2009).

Synthesis of Bicyclic Heterocycles

  • Imidazopyridine, a fused bicyclic 5-6 heterocycle, is synthesized using chemicals like 2-chloro-5-methylpyridine, indicating the significance of related compounds in the synthesis of medically relevant heterocycles (A. K. Bagdi et al., 2015).

Safety And Hazards

“3-Chlorobenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(3-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAVTYYJYORUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241792
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorobenzoyl)-2-methylpyridine

CAS RN

1187169-15-8
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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